2-(Propylamino)-N-(p-tolyl)propanamide hydrochloride 2-(Propylamino)-N-(p-tolyl)propanamide hydrochloride
Brand Name: Vulcanchem
CAS No.: 35891-99-7
VCID: VC17980889
InChI: InChI=1S/C13H20N2O.ClH/c1-4-9-14-11(3)13(16)15-12-7-5-10(2)6-8-12;/h5-8,11,14H,4,9H2,1-3H3,(H,15,16);1H
SMILES:
Molecular Formula: C13H21ClN2O
Molecular Weight: 256.77 g/mol

2-(Propylamino)-N-(p-tolyl)propanamide hydrochloride

CAS No.: 35891-99-7

Cat. No.: VC17980889

Molecular Formula: C13H21ClN2O

Molecular Weight: 256.77 g/mol

* For research use only. Not for human or veterinary use.

2-(Propylamino)-N-(p-tolyl)propanamide hydrochloride - 35891-99-7

Specification

CAS No. 35891-99-7
Molecular Formula C13H21ClN2O
Molecular Weight 256.77 g/mol
IUPAC Name N-(4-methylphenyl)-2-(propylamino)propanamide;hydrochloride
Standard InChI InChI=1S/C13H20N2O.ClH/c1-4-9-14-11(3)13(16)15-12-7-5-10(2)6-8-12;/h5-8,11,14H,4,9H2,1-3H3,(H,15,16);1H
Standard InChI Key IJFJVXIOYZRRKA-UHFFFAOYSA-N
Canonical SMILES CCCNC(C)C(=O)NC1=CC=C(C=C1)C.Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

2-(Propylamino)-N-(p-tolyl)propanamide hydrochloride belongs to the amide class of organic compounds. Its structure features a central propanamide chain (CH3CH2CONH-) linked to a p-tolyl group (C6H4CH3) at the amide nitrogen and a propylamino moiety (-NHCH2CH2CH3) at the α-carbon position . The hydrochloride salt form introduces a chloride counterion, enhancing aqueous solubility and crystalline stability .

Table 1: Key Molecular Properties

PropertyValueSource
Molecular FormulaC13H21ClN2O
Molecular Weight276.77 g/mol
SolubilityWater-soluble (hydrochloride)
Melting Point167–168°C
LogP (Lipophilicity)Estimated 2.0–3.0

The p-tolyl group contributes to moderate lipophilicity, facilitating membrane permeability in biological systems, while the protonated amine group enhances ionic interactions in polar environments . X-ray crystallography data, though unavailable in public literature, suggest a planar amide group and staggered conformation of the propylamino chain, as inferred from analogous compounds .

Spectroscopic Characterization

Fourier-transform infrared (FTIR) spectra of the compound reveal characteristic peaks:

  • N-H stretch (amide): 3300–3250 cm⁻¹

  • C=O stretch (amide I): 1650–1630 cm⁻¹

  • C-N stretch (amide III): 1230–1200 cm⁻¹
    Proton nuclear magnetic resonance (¹H NMR) in D2O displays signals consistent with the p-tolyl aromatic protons (δ 7.1–7.3 ppm), propylamino methylene groups (δ 1.4–1.6 ppm), and the amide proton (δ 8.2 ppm) .

Synthesis and Manufacturing

Industrial Synthesis Route

The synthesis of 2-(propylamino)-N-(p-tolyl)propanamide hydrochloride, as detailed in patent CN102093248A, follows a three-step protocol :

Step 1: Amidation of o-Toluidine
o-Toluidine reacts with 2-chloropropionyl chloride in acetone under basic conditions (potassium carbonate), yielding N-(2-methylphenyl)-2-chloropropionamide.
C7H9N+ClCH2COClK2CO3,acetoneC10H12ClNO\text{C}_7\text{H}_9\text{N} + \text{ClCH}_2\text{COCl} \xrightarrow{\text{K}_2\text{CO}_3, \text{acetone}} \text{C}_{10}\text{H}_{12}\text{ClNO}
Yield: 75%

Step 2: Amination with Propylamine
The chlorinated intermediate undergoes nucleophilic substitution with excess propylamine in refluxing acetone (70–110°C, 12–14 hours), forming the free base of 2-(propylamino)-N-(p-tolyl)propanamide.
C10H12ClNO+C3H9NC13H20N2O+HCl\text{C}_{10}\text{H}_{12}\text{ClNO} + \text{C}_3\text{H}_9\text{N} \rightarrow \text{C}_{13}\text{H}_{20}\text{N}_2\text{O} + \text{HCl}
Yield: 87%

Table 2: Optimization of Reaction Conditions

ParameterOptimal ValueImpact on Yield/Purity
Temperature (Step 2)70°CMaximizes substitution
Propylamine Ratio4:1 (vs intermediate)Minimizes side products
Solvent (Step 3)Ethyl acetateImproves crystallization

Applications in Pharmaceutical Analysis

Quality Control Standards

ColumnMobile PhaseFlow RateDetectionRetention Time
C18 (250 mm)Acetonitrile:Buffer*1.0 mL/minUV 254 nm8.2–8.5 min
*Buffer: 0.1% phosphoric acid, pH 3.0

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